
3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol
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Overview
Description
3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol is a quinoline derivative with a molecular formula of C11H7BrF3NO. This compound is part of a broader class of quinoline derivatives known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of bromine, methyl, and trifluoromethyl groups in its structure imparts unique chemical properties that make it valuable for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol typically involves multi-step organic reactions. One common method includes the bromination of 2-methylquinoline followed by the introduction of a trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted quinoline compounds.
Scientific Research Applications
Chemistry
3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol serves as a crucial building block in organic synthesis. It is utilized for creating more complex molecules and as a reagent in various chemical reactions. Its unique structure allows for diverse modifications, making it valuable in the development of new compounds .
Biology
This compound has garnered attention for its potential biological activities:
- Antimicrobial Properties : Studies indicate that quinoline derivatives exhibit significant antimicrobial activity against various pathogens. The presence of bromine and trifluoromethyl groups enhances their efficacy .
- Anticancer Activity : Research has highlighted the anticancer potential of this compound, with studies showing inhibition of cancer cell proliferation in vitro. It may interact with specific molecular targets involved in cancer progression .
- Enzyme Inhibition : Investigations into its mechanism of action suggest that it may act as an enzyme inhibitor or receptor modulator, impacting various biochemical pathways .
Medicine
The medicinal applications of this compound are under exploration:
- Therapeutic Agent Development : Ongoing research aims to evaluate its effectiveness as a therapeutic agent for diseases such as cancer and infectious diseases. Its ability to inhibit specific enzymes makes it a candidate for drug development .
Industrial Applications
In addition to its research applications, this compound is utilized in the development of advanced materials:
- Liquid Crystals and Dyes : The compound's unique chemical properties make it suitable for use in the production of liquid crystals and dyes, which are essential in various industrial applications .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on several cancer cell lines. Results demonstrated significant inhibition of cell growth at low micromolar concentrations. The selectivity index indicated that the compound was less toxic to normal cells compared to cancer cells, suggesting its potential as a targeted anticancer agent .
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
MV-4-11 (AML) | 5.0 | 79.5 |
Normal PBMC | 397 |
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy of various quinoline derivatives, including this compound, was assessed against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited potent antibacterial activity, reinforcing its potential application in developing new antimicrobial agents .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse through cell membranes and reach intracellular targets. Once inside the cell, it can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
- 3-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
- 7-(Trifluoromethyl)-4-quinolinol
Uniqueness
3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.
Biological Activity
3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores its biological activity, highlighting its antimicrobial, anticancer, and antiviral properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₆BrF₃N₁O, with a molecular weight of approximately 340.53 g/mol. The compound features a bromine atom at the 3-position, a trifluoromethyl group at the 2-position, and a methyl group at the 7-position of the quinoline ring. These substitutions enhance its chemical reactivity and biological activity.
While the specific mechanism of action for this compound is not fully elucidated, quinoline derivatives are generally known to interact with various biological targets, including enzymes and receptors. This interaction can lead to inhibition of vital cellular processes such as DNA replication and enzyme activity, contributing to their antimicrobial and anticancer effects.
Antimicrobial Activity
Quinoline derivatives have demonstrated significant antimicrobial properties against various bacterial and fungal strains. In studies focusing on similar compounds, notable findings include:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have exhibited minimum inhibitory concentrations (MICs) as low as 2 μg/ml against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
- Antifungal Activity : The compound has also been evaluated for antifungal properties, with MIC values indicating effectiveness against strains such as Candida albicans and Aspergillus fumigatus. Similar quinoline derivatives reported MICs ranging from 4–16 μg/ml against these fungi .
Anticancer Activity
Research indicates that quinoline derivatives possess anticancer properties due to their ability to induce apoptosis in cancer cells. For example:
- In vitro studies have shown that certain quinoline analogs exhibit potent cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range .
- The presence of trifluoromethyl groups in similar structures has been associated with enhanced potency in inhibiting tumor growth by modulating signaling pathways involved in cell proliferation and survival .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of quinoline derivatives found that compounds with halogen substitutions exhibited superior antibacterial activity compared to non-halogenated analogs. The study highlighted the importance of structural modifications in enhancing bioactivity .
- Anticancer Research : Another research project focused on the synthesis of novel quinoline derivatives demonstrated significant growth inhibition in cancer cell lines such as HCT15 and PC-3, with some compounds showing GI50 values below 5 μM .
Summary Table of Biological Activities
Properties
Molecular Formula |
C11H7BrF3NO |
---|---|
Molecular Weight |
306.08 g/mol |
IUPAC Name |
3-bromo-2-methyl-7-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C11H7BrF3NO/c1-5-9(12)10(17)7-3-2-6(11(13,14)15)4-8(7)16-5/h2-4H,1H3,(H,16,17) |
InChI Key |
ZXOQNXCKVLZNAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=C(C=C2)C(F)(F)F)Br |
Origin of Product |
United States |
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